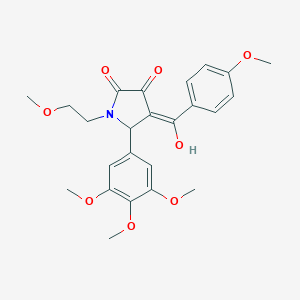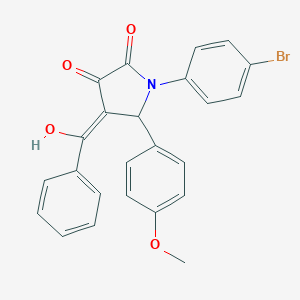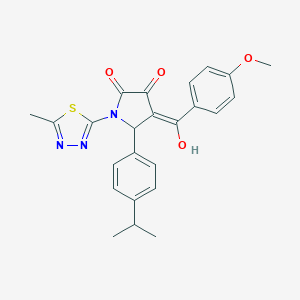![molecular formula C18H18N2O3 B265674 N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]propanamide](/img/structure/B265674.png)
N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]propanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of cyclohexenone and benzoxazole, and its unique structure makes it a promising candidate for a wide range of research applications.
Mecanismo De Acción
The mechanism of action of N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]propanamide is not fully understood, but it is believed to involve interactions with cellular proteins and other biomolecules. This compound has been shown to bind to certain types of proteins, which may be responsible for its fluorescent properties and other biological effects.
Biochemical and Physiological Effects
N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]propanamide has been shown to have a wide range of biochemical and physiological effects, including the ability to bind to certain types of proteins and other biomolecules. This compound has also been shown to have antioxidant properties, which may be useful in the treatment of certain diseases and conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]propanamide in lab experiments is its unique fluorescent properties, which make it an ideal candidate for use in imaging techniques. However, this compound also has some limitations, including its relatively high cost and the need for specialized equipment and expertise to work with it.
Direcciones Futuras
There are many potential future directions for research involving N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]propanamide. One area of research involves the development of new imaging techniques and applications for this compound, including its use in live-cell imaging and other advanced microscopy techniques. Other potential directions for research include the development of new synthetic methods for producing this compound, as well as the investigation of its potential therapeutic applications in the treatment of various diseases and conditions. Overall, the unique properties of N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]propanamide make it a promising candidate for a wide range of scientific research applications.
Métodos De Síntesis
The synthesis of N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]propanamide can be achieved through a multi-step process involving the reaction of various chemical reagents. One common method involves the reaction of 5-ethyl-2-amino-benzoxazole with cyclohexenone in the presence of a suitable catalyst, followed by the addition of propanoyl chloride to form the final product.
Aplicaciones Científicas De Investigación
N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]propanamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a fluorescent probe for imaging cellular structures and processes. The unique properties of this compound make it an ideal candidate for use in fluorescence microscopy and other imaging techniques.
Propiedades
Nombre del producto |
N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]propanamide |
|---|---|
Fórmula molecular |
C18H18N2O3 |
Peso molecular |
310.3 g/mol |
Nombre IUPAC |
N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]propanamide |
InChI |
InChI=1S/C18H18N2O3/c1-3-11-5-8-16-14(9-11)20-18(23-16)13-10-12(6-7-15(13)21)19-17(22)4-2/h5-10,20H,3-4H2,1-2H3,(H,19,22)/b18-13+ |
Clave InChI |
FIZIVWDRMLXRNE-QGOAFFKASA-N |
SMILES isomérico |
CCC1=CC2=C(C=C1)O/C(=C/3\C=C(C=CC3=O)NC(=O)CC)/N2 |
SMILES |
CCC1=CC2=C(C=C1)OC(=C3C=C(C=CC3=O)NC(=O)CC)N2 |
SMILES canónico |
CCC1=CC2=C(C=C1)OC(=C3C=C(C=CC3=O)NC(=O)CC)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265592.png)
![(E)-{1-[3-(dimethylammonio)propyl]-2-(4-ethoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(4-methoxy-2-methylphenyl)methanolate](/img/structure/B265593.png)
![1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265594.png)
![3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265598.png)



![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265611.png)
![(4E)-5-(3,4-dichlorophenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy(4-methoxyphenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B265613.png)




![5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265626.png)